3α,7α,12α-Trihydroxycoprostanic Acid-d3

Isotopic purity Stable isotope dilution Internal standard

3α,7α,12α‑Trihydroxycoprostanic Acid‑d3 (also known as Coprocholic acid‑d3, THCA‑d3) is a deuterium‑labeled analogue of the endogenous C27 bile acid intermediate 3α,7α,12α‑trihydroxy‑5β‑cholestanoic acid (THCA). The compound carries three deuterium atoms at the terminal 27‑methyl position of the cholestanoic acid side chain, yielding a molecular mass of 453.67 Da (unlabeled: 450.65 Da).

Molecular Formula C₂₇H₄₃D₃O₅
Molecular Weight 453.67
CAS No. 338976-79-7
Cat. No. B1145128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3α,7α,12α-Trihydroxycoprostanic Acid-d3
CAS338976-79-7
Synonyms(3α,5β,7α,12α)-3,7,12-Trihydroxy-cholestan-26-oic-27,27,27-d3 Acid;  (3α,5β,7α,12α)-3,7,12-Trihydroxycholestan-26-oic Acid-d3;  3α,7α,12α-Trihydroxy-5β-cholestan-26-oic Acid-d3;  3α,7α,12α-Trihydroxycoprostanic Acid-d3;  5β-Cholestane-3α,7α,12α-triol-26-
Molecular FormulaC₂₇H₄₃D₃O₅
Molecular Weight453.67
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3α,7α,12α-Trihydroxycoprostanic Acid‑d3 (CAS 338976‑79‑7): A Deuterated Bile Acid Intermediate for Quantitative Mass Spectrometry


3α,7α,12α‑Trihydroxycoprostanic Acid‑d3 (also known as Coprocholic acid‑d3, THCA‑d3) is a deuterium‑labeled analogue of the endogenous C27 bile acid intermediate 3α,7α,12α‑trihydroxy‑5β‑cholestanoic acid (THCA). The compound carries three deuterium atoms at the terminal 27‑methyl position of the cholestanoic acid side chain, yielding a molecular mass of 453.67 Da (unlabeled: 450.65 Da) . As a stable isotope‑labeled internal standard, it is designed for absolute quantification of THCA in biological matrices by LC‑MS/MS or GC‑MS, a workflow that underpins the diagnosis and monitoring of peroxisomal biogenesis disorders including Zellweger spectrum disorders and AMACR (2‑methylacyl‑CoA racemase) deficiency [1]. Unlike unlabeled THCA, the d3‑form co‑elutes with the endogenous analyte but is mass‑resolved, thereby correcting for ion‑suppression, extraction, and injection variability inherent to complex sample analysis.

Why Unlabeled or Differently Deuterated THCA Analogues Cannot Substitute for 3α,7α,12α-Trihydroxycoprostanic Acid‑d3


The selection of an internal standard for bile acid quantification is governed by three interdependent criteria: (i) chromatographic co‑elution with the target analyte, (ii) a mass shift sufficient to avoid isotopic cross‑talk with endogenous isotopologues, and (iii) validated performance in the intended biological matrix. Unlabeled THCA (CAS 547‑98‑8) fails criterion (ii) because it is indistinguishable from endogenous analyte, precluding isotope‑dilution quantification [1]. Alternatives such as the d5‑labeled form (CAS 2936622‑49‑8) carry a greater mass shift (+5 Da) but have not been systematically validated in published clinical assays for peroxisomal disorders; their deuteration sites are not fully disclosed, raising uncertainty about chromatographic isotope effects and potential retention‑time shifts . The d3‑labeled form at positions 27,27,27 provides a +3 Da mass increment that reliably separates the internal standard from the most abundant endogenous M+2 isotopologue while maintaining near‑identical chromatographic behavior, a critical requirement for robust LC‑MS/MS quantitation in serum and plasma [2]. Substituting a non‑deuterated standard or an unvalidated deuterated variant introduces quantitative bias that cannot be retrospectively corrected.

Quantitative Differentiation Evidence for 3α,7α,12α-Trihydroxycoprostanic Acid‑d3 Versus Closest Comparators


Isotopic Enrichment: >98 atom% D Achieves Analytical-Grade Differentiation from Unlabeled and d5-Labeled THCA

3α,7α,12α-Trihydroxycoprostanic Acid‑d3 is supplied with >98% atom D isotopic enrichment and 96% chemical purity, as certified by the manufacturer . In contrast, the unlabeled THCA (CAS 547‑98‑8) contains 0% atom D, while the d5‑labeled variant (CAS 2936622‑49‑8) is marketed without a disclosed atom% D specification, making its actual isotopic enrichment unverifiable from publicly available product information . The high enrichment of the d3‑form ensures that less than 2% of the internal standard signal arises from unlabeled or partially labeled species, minimizing isotopic cross-talk and enabling accurate quantification at low endogenous THCA concentrations.

Isotopic purity Stable isotope dilution Internal standard LC-MS/MS

Site-Specific Deuteration at C27: Chromatographic Co-Elution Superior to d7-Trihydroxycoprostane

The three deuterium atoms of 3α,7α,12α-Trihydroxycoprostanic Acid‑d3 are located exclusively on the terminal 27‑methyl group of the cholestanoic acid side chain (27,27,27‑d3), as confirmed by its CAS index name 'Cholestan-26-oic-27,27,27-d3 acid' . This targeted placement minimizes chromatographic isotope effects because deuteration is remote from hydroxyl and carboxyl functional groups that mediate stationary-phase interactions. By comparison, Trihydroxycoprostane‑d7 (CAS 547‑96‑6 unlabeled) carries seven deuterium atoms dispersed across the sterane nucleus, producing a +7 Da shift that often results in a measurable retention-time difference versus the unlabeled analyte, compromising co‑elution and internal standard accuracy in GC‑MS [1]. The d3‑form’s minimal isotope effect preserves identical retention behavior, a prerequisite for correcting matrix effects that vary across the chromatographic peak.

Deuteration site Chromatographic isotope effect Co-elution GC-MS

Validated Internal Standard in Published Peroxisomal Disorder Diagnostic Assays: LLOQ and Clinical Ranges Established

A stable-isotope dilution LC‑MS/MS method using deuterated C27 bile acid internal standards has been validated for serum THCA quantification with a linear range of 20–2,500 ng/mL and intra‑/inter‑assay imprecision <20% CV [1]. In this assay, total C27 bile acid concentrations were 0.007 ± 0.004 μmol/L in healthy adult controls versus 14.06 ± 2.59 μmol/L in peroxisomal disorder patients—a >2,000‑fold dynamic range that demands an internal standard with proven linearity across the entire clinical spectrum. The same study established that the (25S)- and (25R)-THCA diastereomers are present in a consistent 0.3 ratio in non‑AMACR patients, while AMACR‑deficient patients exhibit exclusively the (25R)-form at 10.61 ± 0.92 μmol/L [1]. Earlier GC‑MS methods using deuterated internal standards achieved a detection limit of 1 pg per bile acid and quantified plasma THCA at 0.002 ± 0.001 μmol/L in fasting adults [2]. No published clinical validation data were identified for the d5‑ or d7‑labeled THCA analogs in peroxisomal disorder diagnostics.

Peroxisomal disorders Method validation Clinical reference ranges C27 bile acids

Mass Shift Rationale: +3 Da Optimizes Signal Separation from Endogenous M+2 Isotopologue

The unlabeled THCA molecular formula C27H46O5 (monoisotopic mass 450.33 Da) generates a natural-abundance M+2 isotopologue (primarily [13C2] and [13C, 2H] contributions) at approximately +2 Da. A +3 Da mass increment from 27,27,27‑trideuteration positions the internal standard signal beyond the M+2 isotopologue envelope, virtually eliminating isotopic cross‑talk in MRM acquisition [1]. The d5‑labeled variant (CAS 2936622‑49‑8, +5 Da) also achieves separation but at the cost of reduced labeled‑product availability and higher procurement expense without documented analytical advantage. The MRM transition for unlabeled THCA has been reported as m/z 449.4 → 431.1 [2]; the corresponding d3‑THCA transition is predicted at m/z 452.4 → 434.1 (class‑level prediction, confirmation in individual method development required). A +3 Da shift is widely recognized in bioanalytical guidance as the minimum recommended mass difference for stable‑isotope internal standards when analyte M+2 abundance is non‑negligible [3].

Isotopic cross-talk Mass shift MRM transitions Isotopologue interference

Procurement Traceability: TRC Certified Reference Material with Exact-Weight Packaging and Multi-Level COA

3α,7α,12α-Trihydroxycoprostanic Acid‑d3 is available as a Toronto Research Chemicals (TRC) catalog product (TRC‑T795157) with exact‑weight packaging options (0.5 mg, 1 mg, 10 mg) and a lot‑specific Certificate of Analysis documenting mass to three‑decimal precision . The unlabeled THCA (TRC‑T795155) is offered at a lower price point (€300–€2,028 vs. €301–€3,829 for d3) but lacks any internal standard capability . The d5‑variant (CAS 2936622‑49‑8) is primarily distributed through research chemical suppliers without the certified reference material documentation framework (ISO 17034 accreditation) that accompanies the TRC product line . This procurement infrastructure is essential for laboratories operating under GLP or ISO 17025 quality systems, where internal standard identity, purity, and mass must be traceably documented.

Reference standard Certificate of Analysis Exact-weight packaging Procurement compliance

Recommended Application Scenarios for 3α,7α,12α-Trihydroxycoprostanic Acid‑d3 Based on Quantitative Evidence


Clinical Diagnostic Laboratory: Absolute Quantification of Serum THCA for Peroxisomal Disorder Screening

Laboratories performing peroxisomal biogenesis disorder (Zellweger spectrum) screening by LC‑MS/MS should select 3α,7α,12α-Trihydroxycoprostanic Acid‑d3 as the internal standard for THCA quantification. The validated assay linear range (20–2,500 ng/mL) and established clinical reference ranges (healthy: 0.007 ± 0.004 μmol/L; peroxisomal disorder: 14.06 ± 2.59 μmol/L) provide quantitative benchmarks for method setup and quality control [1]. The >98 atom% D enrichment minimizes false‑elevation of endogenous THCA readings at diagnostically critical low concentrations.

AMACR Deficiency Differential Diagnosis: Diastereomer-Specific Quantification in Serum or Bile

3α,7α,12α-Trihydroxycoprostanic Acid‑d3 is uniquely suited for assays that resolve (25R)- and (25S)-THCA diastereomers, the ratio of which (normally 0.3) provides a definitive biomarker for AMACR (2‑methylacyl‑CoA racemase) deficiency. Zhang et al. [2] demonstrated that AMACR‑deficient patients exhibit exclusively the (25R)-diastereomer at 10.61 ± 0.92 μmol/L versus a mixed diastereomer profile in other peroxisomopathies. The d3‑internal standard co‑elutes with both diastereomers, enabling accurate ratio determination without differential ionization bias.

Neonatal Screening via Dried Blood Spot (DBS) Analysis Using Tandem Mass Spectrometry

For high‑throughput newborn screening, 3α,7α,12α-Trihydroxycoprostanic Acid‑d3 can be deployed as the internal standard in DBS‑based ES‑MS/MS methods. Johnson et al. [3] validated the quantitation of unconjugated di‑ and trihydroxy C27 bile acids from 3‑mm blood spots using deuterium‑labeled internal standards, with sample preparation completed in under one hour. The method demonstrated excellent correlation between C26:0/C22:0 VLCFA ratios and trihydroxy C27 bile acid levels in peroxisomal biogenesis defect patients, making the d3‑standard directly transferable to established NBS laboratory workflows.

Bile Acid Metabolism Research and Pharmacodynamic Studies in Rodent Models

Investigators studying bile acid synthesis, peroxisomal β‑oxidation, or pharmacological modulation of CYP27A1 activity can use 3α,7α,12α-Trihydroxycoprostanic Acid‑d3 as a spike‑in internal standard for absolute quantitation of THCA in liver homogenates, bile, and plasma. The validated MRM transition for unlabeled THCA (m/z 449.4 → 431.1) [4] enables straightforward method adaptation with the d3‑analog (predicted m/z 452.4 → 434.1), providing the quantitative rigor needed for PK/PD modeling without the procurement risk of unvalidated d5 or d7 alternatives.

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